Z-VDVAD-pNA (trifluoroacetate salt) is a synthetic peptide substrate specifically designed for the enzymatic activity of caspase-2, an important protease involved in the apoptosis pathway. The compound consists of a peptide sequence Val-Asp-Val-Ala-Asp, which is selectively cleaved by caspase-2. Upon cleavage, it releases p-nitroanilide, a chromogenic product that can be quantitatively measured at an absorbance wavelength of 405 nm, making it a valuable tool for studying caspase-2 activity in various biological contexts. This compound is particularly useful in research related to programmed cell death and its implications in diseases such as cancer.
The synthesis of Z-VDVAD-pNA (trifluoroacetate salt) employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid resin. The synthesis process generally involves the following steps:
This method ensures that the final product maintains structural integrity and functionality necessary for its role as a substrate for caspase-2.
The molecular formula of Z-VDVAD-pNA (trifluoroacetate salt) can be represented as C₁₄H₁₈F₃N₅O₄S. The structure consists of a peptide backbone with specific amino acid sequences that confer recognition by caspase-2. The trifluoroacetate salt form enhances solubility and stability in aqueous solutions.
Key structural characteristics include:
The structural configuration allows for specific interactions with the active site of caspase-2, facilitating enzymatic cleavage.
Z-VDVAD-pNA primarily undergoes enzymatic cleavage reactions when exposed to caspase-2. The reaction can be summarized as follows:
The major product from this reaction is p-nitroanilide, which can be detected colorimetrically, providing a quantitative measure of caspase-2 activity .
The mechanism of action for Z-VDVAD-pNA involves its recognition by caspase-2 at specific aspartate residues within the peptide sequence. Upon binding, caspase-2 cleaves the peptide at these sites, resulting in the release of p-nitroanilide. This process can be quantified by measuring absorbance at 405 nm, which correlates directly with caspase-2 activity levels.
This mechanism highlights the specificity of caspases for their substrates, emphasizing their roles in apoptotic signaling pathways .
Relevant data indicate that Z-VDVAD-pNA demonstrates high purity post-synthesis (>95%), ensuring reliable performance in experimental applications .
Z-VDVAD-pNA has significant scientific applications:
Z-VDVAD-pNA (benzyloxycarbonyl-Val-Asp-Val-Ala-Asp-p-nitroaniline) serves as a chromogenic substrate designed to detect caspase-2 activity—an evolutionarily conserved cysteine-dependent aspartate-specific protease with dual roles in apoptosis initiation and non-apoptotic processes like cell cycle regulation and DNA damage response [6]. Caspase-2 activation occurs through oligomerization in high-molecular-weight complexes:
Controversy persists regarding caspase-2’s role as a bona fide initiator caspase. Single-cell Förster resonance energy transfer (FRET) studies reveal that during extrinsic apoptosis (e.g., Fas ligand or TRAIL stimulation), VDVADase activity originates predominantly from caspase-8—not caspase-2. Similarly, genotoxic stress (cisplatin, 5-fluorouracil) or heat shock fails to induce significant caspase-2-specific proteolysis [10]. The canonical recognition motif VDVAD↓G mirrors cleavage sites in physiological substrates like golgin-160 or bid, though cleavage efficiency varies significantly [3] [6].
Table 1: Caspase-2 Activation Complexes and Components
| Activation Complex | Key Components | Trigger | Cellular Role |
|---|---|---|---|
| PIDDosome | PIDD, RAIDD, caspase-2 | DNA damage | Apoptosis initiation |
| DISC Variant | FADD, caspase-8/10, caspase-2* | Death receptors | Inflammatory apoptosis |
| Nuclear Body Complex | CRADD, p54nrb, caspase-2 | Oxidative stress | Cell cycle arrest |
*Putative complex; biochemical evidence limited [5] [6] [10].
Caspases exhibit overlapping yet distinct substrate preferences. Z-VDVAD-pNA’s VDVAD sequence optimally targets caspase-2 but shows cross-reactivity:
Table 2: Kinetic Parameters of Z-VDVAD-pNA Hydrolysis by Human Caspases
| Caspase | KM (μM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Selectivity vs. Caspase-2 |
|---|---|---|---|---|
| Caspase-2 | 38 ± 4 | 0.45 ± 0.03 | 1.2 × 10⁴ | 1.0 (reference) |
| Caspase-3 | 105 ± 11 | 0.53 ± 0.05 | 5.0 × 10³ | 0.42 |
| Caspase-8 | 62 ± 7 | 0.31 ± 0.02 | 5.0 × 10³ | 0.42 |
| Caspase-9 | >200 | <0.01 | <50 | <0.004 |
Data derived from recombinant enzyme assays [3] [8] [10].
Caspase-2’s requirement for pentapeptide substrates (unlike tetrapeptide preferences of caspase-3 or -8) arises from unique subsite architecture:
Figure 1: Key Residues in Caspase-2 Substrate Binding
S5 Pocket: Val-P5 │ ├── Thr-380: Hydrogen bonding ├── Tyr-420: Hydrophobic enclosure │ S4 Pocket: Asp-P4 │ ├── Arg-378: Ionic interaction ├── Arg-202: Cation-π stacking │ S1 Pocket: Asp-P1 │ ├── Cys-320: Nucleophilic attack ├── Gln-301: Oxyanion hole stabilization Crystallographic studies of caspase-2–VDVAD-CHO complexes reveal a "catalytic triads" distortion in the apo-enzyme, which realigns upon substrate binding. The trifluoroacetate salt in Z-VDVAD-pNA enhances solubility without participating in binding, ensuring unhindered active-site access [4] [8].
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